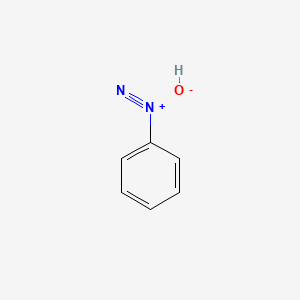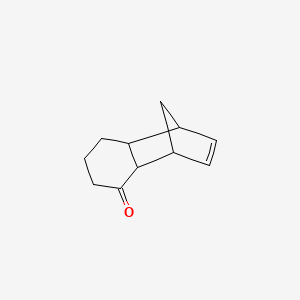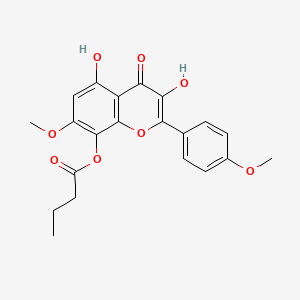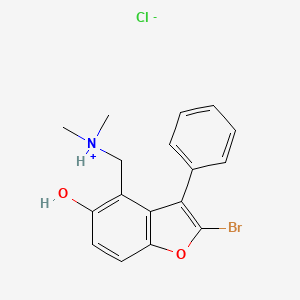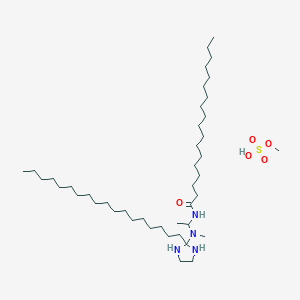![molecular formula C22H18N2O3 B13763393 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- CAS No. 52869-31-5](/img/structure/B13763393.png)
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a dimethylamino group and a hydroxy group attached to the anthracenedione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene.
Diazotization and Coupling: The diamino compound is diazotized and coupled with 4-(dimethylamino)phenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into various hydroquinone derivatives.
Substitution: The presence of amino and hydroxy groups allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the formation of vibrant colors, making it valuable in the textile and printing industries.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. They are also investigated for their potential use in photodynamic therapy.
Industry
Industrially, the compound is used in the production of high-performance pigments and dyes. Its stability and vibrant color make it suitable for various applications, including coatings, plastics, and inks.
作用机制
The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- involves its interaction with cellular components. The compound can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also interacts with various enzymes and proteins, inhibiting their activity and leading to cell death.
相似化合物的比较
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-2,4-dibromo-
- 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- stands out due to its unique combination of functional groups. The presence of both dimethylamino and hydroxy groups enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of specialized dyes and pharmaceuticals.
属性
CAS 编号 |
52869-31-5 |
|---|---|
分子式 |
C22H18N2O3 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)anilino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3/c1-24(2)14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3 |
InChI 键 |
UWDPSTRFRZUJGZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


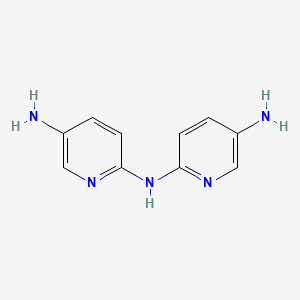
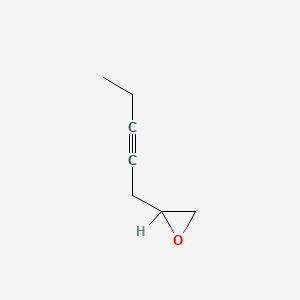
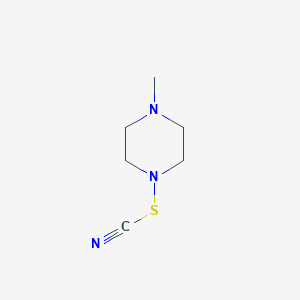
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
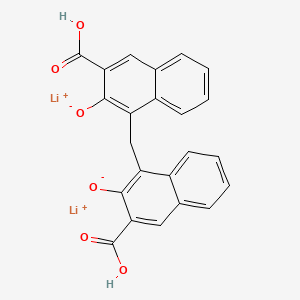
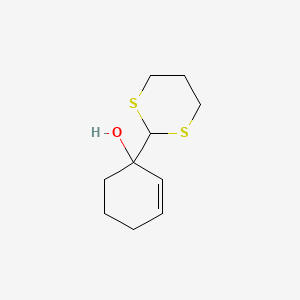
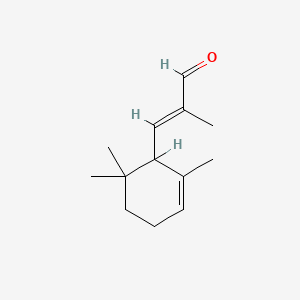
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
